molecular formula C16H9Cl2NO2 B6040030 (4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B6040030
M. Wt: 318.2 g/mol
InChI Key: GLKVZMPWXYYRJR-ZSOIEALJSA-N
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Description

(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group and a chlorophenylmethylidene group attached to an oxazole ring

Properties

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-4-10(5-7-12)8-14-16(20)21-15(19-14)11-2-1-3-13(18)9-11/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKVZMPWXYYRJR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 3-chlorobenzaldehyde with 4-chlorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-2-(3-Chlorophenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific structural features, such as the presence of both chlorophenyl and chlorophenylmethylidene groups attached to an oxazole ring

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